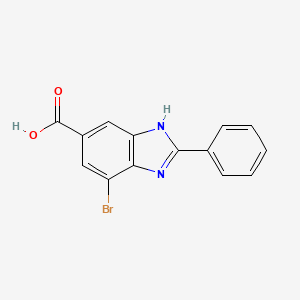

7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

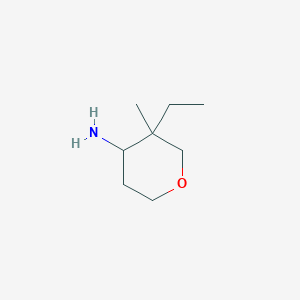

“7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid” is a unique chemical compound. Its empirical formula is C8H5BrN2O2 and it has a molecular weight of 241.04 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . Benzimidazole, a core structure in this compound, is known for its broad range of chemical and biological properties .

Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot procedure that involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis

The molecular structure of “7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid” is characterized by the presence of a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxylic acid group and a phenyl group .Chemical Reactions Analysis

Benzimidazoles, including “7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can participate in copper (II)-catalyzed oxidative cross-coupling reactions with anilines, primary alkyl amines, and sodium azide . This reaction sequence involves C-H functionalization, transimination, ortho-selective amination, and cyclization .科学的研究の応用

Anticancer Activity

Benzimidazole derivatives, including 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid, have been studied extensively for their potential as anticancer agents . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5(6)-position, can significantly influence the anticancer activity . These compounds have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antimicrobial Activity

Benzimidazole compounds have demonstrated potent antimicrobial activity . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase in this activity . Some benzimidazole derivatives have shown moderate activity against various bacteria and fungi .

Antifungal Activity

Some benzimidazole derivatives have been designed and synthesized as a new class of antifungal agents . These compounds target specific fungal proteins, inhibiting their function and thus preventing the growth and proliferation of the fungi .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties . Their structure, which is similar to the nucleotides found in the human body, allows them to interact easily with biopolymers, making them potential candidates for antiviral drugs .

Anti-inflammatory Activity

Benzimidazole compounds have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat conditions characterized by inflammation .

Analgesic Activity

Benzimidazole derivatives have been studied for their analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .

Antiparasitic Activity

Benzimidazole compounds have shown potential as antiparasitic agents . They have been found to inhibit various enzymes involved in the life cycle of parasites, making them potential candidates for the treatment of parasitic infections .

Antidiabetic Activity

Benzimidazole derivatives have also been studied for their potential antidiabetic properties . They have been found to inhibit various enzymes involved in glucose metabolism, making them potential candidates for the treatment of diabetes .

作用機序

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of these compounds with their targets often results in the inhibition or modulation of the target’s function, leading to the observed biological effects .

Biochemical Pathways

Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Benzimidazole derivatives are known to exhibit a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .

特性

IUPAC Name |

7-bromo-2-phenyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-10-6-9(14(18)19)7-11-12(10)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIKLJQKFMQDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

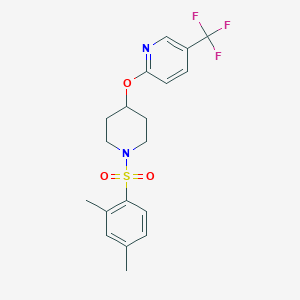

![2-(4-Chlorophenyl)-1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2913934.png)

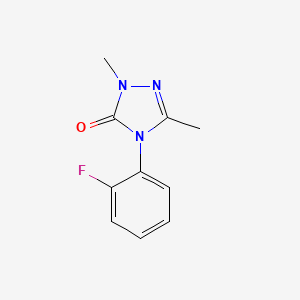

![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)

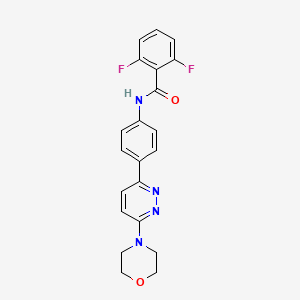

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2913941.png)

![N-[4-(acetylamino)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2913942.png)

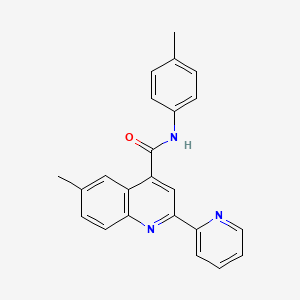

![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2913944.png)